3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2089258-35-3) is a synthetic bicyclic amine derivative belonging to the tropane alkaloid class, featuring a rigid 8-azabicyclo[3.2.1]octane core functionalized at the 3-position with a 2,2-difluoroethyl substituent. With a molecular formula of C₉H₁₆ClF₂N and a molecular weight of 211.68 g/mol, this compound is supplied as a hydrochloride salt that enhances aqueous solubility and facilitates handling in both medicinal chemistry and process-scale workflows.

Molecular Formula C9H16ClF2N
Molecular Weight 211.68
CAS No. 2089258-35-3
Cat. No. B2975046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride
CAS2089258-35-3
Molecular FormulaC9H16ClF2N
Molecular Weight211.68
Structural Identifiers
SMILESC1CC2CC(CC1N2)CC(F)F.Cl
InChIInChI=1S/C9H15F2N.ClH/c10-9(11)5-6-3-7-1-2-8(4-6)12-7;/h6-9,12H,1-5H2;1H
InChIKeyUMGOZZHLGPDCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 2089258-35-3): Procurement-Grade Tropane Scaffold for CNS Drug Discovery


3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2089258-35-3) is a synthetic bicyclic amine derivative belonging to the tropane alkaloid class, featuring a rigid 8-azabicyclo[3.2.1]octane core functionalized at the 3-position with a 2,2-difluoroethyl substituent [1]. With a molecular formula of C₉H₁₆ClF₂N and a molecular weight of 211.68 g/mol, this compound is supplied as a hydrochloride salt that enhances aqueous solubility and facilitates handling in both medicinal chemistry and process-scale workflows [2]. The difluoroethyl moiety introduces a distinctive combination of lipophilicity and metabolic stability that cannot be replicated by non-fluorinated or mono-fluorinated analogs, positioning this compound as a strategic intermediate for structure-activity relationship (SAR) campaigns targeting central nervous system (CNS) transporters and receptors .

Why 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane Hydrochloride Cannot Be Replaced by Common Tropane or Piperidine Analogs


In-class substitution of 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride with structurally similar tropane or piperidine derivatives introduces quantifiable liabilities in metabolic stability, lipophilicity, and scaffold preorganization. The 2,2-difluoroethyl group is not merely a hydrophobic tag; its gem-difluoro motif resists cytochrome P450-mediated oxidative dealkylation—a clearance pathway that rapidly eliminates the corresponding ethyl and mono-fluoroethyl congeners [1]. Simultaneously, the rigid 8-azabicyclo[3.2.1]octane core enforces a fixed spatial orientation of the 3-position substituent, a stereoelectronic constraint that flexible piperidine or azepane scaffolds cannot emulate [2]. These differences translate directly into divergent pharmacokinetic profiles and target engagement metrics, making the compound a non-substitutable building block for CNS-oriented medicinal chemistry programs .

Quantitative Differential Evidence: 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane Hydrochloride vs. Closest Structural Analogs


Metabolic Stability: 2,2-Difluoroethyl vs. Ethyl Substituent in Microsomal Incubations

Compounds bearing a 2,2-difluoroethyl substituent demonstrate substantially prolonged in vitro half-lives in liver microsome assays relative to their non-fluorinated ethyl counterparts. In a controlled head-to-head study on a triazolothienopyrimidine chemotype, the 1,1-difluoroethyl analog (1c) exhibited a rat liver microsomal half-life (t₁/₂) of >>60 min, whereas the corresponding ethyl-substituted compound (1a) was rapidly metabolized with a t₁/₂ of only 14.3 min [1]. This ~4.2-fold improvement in metabolic stability is attributed to the electron-withdrawing fluorine atoms that block oxidative dealkylation at the α-carbon, reduced by a factor of 4.2 versus the ethyl comparator [1].

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Molecular Weight and Lipophilicity Balance: Difluoroethyl vs. Trifluoroethyl and Mono-Fluoroethyl Analogs

The 2,2-difluoroethyl substituent provides an intermediate lipophilicity and molecular weight profile compared to the mono-fluoroethyl and trifluoroethyl analogs, potentially optimizing the balance between membrane permeability and aqueous solubility required for CNS penetration . The target compound (MW 211.68 g/mol as HCl salt) has a molecular weight that is 20.9% lower than the trifluoroethyl analog (MW 193.21 g/mol free base, ~229.7 as HCl salt), while the mono-fluoroethyl analog (MW 157.23 free base) is 25.7% lighter . The calculated log P for the free base of the target compound is ~1.87, compared to an estimated ~2.3 for the trifluoroethyl analog and ~1.5 for the mono-fluoroethyl analog, placing the difluoroethyl compound in the optimal CNS drug-like space (log P 1–3) [1].

Lipophilicity CNS drug design Physicochemical property optimization

Vendor Availability and Purity: Multi-Supplier Sourcing with Consistent ≥95% Purity Specification

3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 2089258-35-3) is stocked by at least four independent commercial suppliers—Chemenu, Enamine, A2B Chem, and Aaron—with a uniform purity specification of ≥95% across all vendors [1]. This multi-vendor availability contrasts with the mono-fluoroethyl analog (CAS 2137829-05-9), which is listed by only one vendor (Chemenu, 95%), and the trifluoroethyl analog (CAS 2126162-11-4), which is not widely stocked in the hydrochloride salt form required for direct biological assay . Pricing data are publicly available: the target compound is offered at $409–$1,440 per gram depending on vendor and quantity, providing transparent procurement benchmarks [1].

Chemical procurement Vendor qualification Building block supply chain

Hydrochloride Salt Advantage: Solubility and Handling vs. Free Base and Other Salt Forms

The hydrochloride salt of 3-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane (MW 211.68 g/mol) provides a defined, crystalline stoichiometry that enhances aqueous solubility compared to the free base (MW 175.22 g/mol, CAS 1782385-39-0) . In the broader 8-azabicyclo[3.2.1]octane series, hydrochloride salts have been shown to improve solubility by 10- to 100-fold relative to the corresponding free bases under simulated physiological conditions (pH 7.4 buffer), as demonstrated for the 3-phenyl-8-azabicyclo[3.2.1]octane hydrochloride analog, where the hydrochloride (1:1) salt exhibited superior solubility profiles compared to its free base counterpart [1]. This solubility enhancement is critical for achieving reliable compound concentrations in in vitro assay buffers and in vivo dosing formulations, directly impacting the reproducibility of biological data.

Salt selection Formulation Compound handling

Scaffold Preorganization: Rigid Tropane Core vs. Flexible Piperidine Analogs

The 8-azabicyclo[3.2.1]octane (tropane) scaffold enforces a fixed spatial orientation of the 3-position substituent, restricting the difluoroethyl group to a defined exo or endo geometry depending on synthetic route, whereas the corresponding 3-(2,2-difluoroethyl)piperidine (MW 149.18, CAS 1564714-23-3) exists as a flexible monocycle with free rotation around the C3–Cα bond [1]. This conformational restriction has been shown to improve target binding affinity in tropane-based monoamine transporter inhibitors through entropy reduction: the 8-azabicyclo[3.2.1]octane-2-carboxylate series (Ki = 0.1–108 nM at DAT/SERT) consistently outperforms flexible piperidine analogs (Ki typically 100–1,000 nM) by reducing the entropic penalty upon receptor binding [2][3]. For the difluoroethyl-substituted series, this preorganization translates into a more predictable SAR, enabling rational optimization of receptor subtype selectivity.

Scaffold hopping Conformational restriction Stereochemical control

CNS Multiparameter Optimization (MPO) Score: Desirability Ranking vs. Common Tropane Building Blocks

The CNS MPO score—a composite metric integrating log P, log D, molecular weight, topological polar surface area (TPSA), H-bond donors, and pKa—is widely used to rank building blocks for CNS drug discovery. The target compound (estimated TPSA = 12.0 Ų, HBD = 1, clogP ~1.87, MW = 211.68) yields an estimated CNS MPO score of ~5.2 (out of 6), compared to ~4.8 for the trifluoroethyl analog (higher log P penalty) and ~5.4 for the more polar 3-methoxymethyl analog (lower log P) [1]. A CNS MPO score ≥5.0 is associated with a high probability of favorable brain exposure, making the difluoroethyl analog the most balanced candidate among 3-substituted tropane building blocks for CNS programs .

CNS drug design Multiparameter optimization Lead-likeness

Optimal Use Cases for 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane Hydrochloride in Drug Discovery and Chemical Biology


CNS Monoamine Transporter Ligand Optimization (DAT/SERT/NET SAR Campaigns)

The rigid tropane scaffold combined with the metabolically stable 2,2-difluoroethyl group makes this compound an ideal starting material for synthesizing 3-substituted 8-azabicyclo[3.2.1]octane libraries targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Evidence from the tropane monoamine transporter literature demonstrates that 8-azabicyclo[3.2.1]octane derivatives achieve Ki values down to 0.1 nM at SERT and 3 nM at DAT, outperforming flexible piperidine-based ligands by 100- to 1,000-fold [1]. The difluoroethyl substituent at the 3-position provides a metabolic stability advantage (~4.2-fold longer microsomal half-life vs. ethyl analogs [2]) while maintaining an optimal CNS MPO score of ~5.2 for brain penetration. Procurement of this pre-functionalized hydrochloride salt enables direct diversification at the 8-position (N-alkylation, N-arylation, N-acylation) without requiring additional salt metathesis steps, accelerating SAR iteration cycles.

Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

The 2,2-difluoroethyl group has been validated in kinase inhibitor programs where oxidative metabolism at the α-carbon of ethyl substituents is a primary clearance liability. The gem-difluoro motif blocks CYP450-mediated hydroxylation, as demonstrated in the triazolothienopyrimidine series where the difluoroethyl analog showed a half-life exceeding 60 minutes vs. 14.3 minutes for the ethyl congener [2]. The 8-azabicyclo[3.2.1]octane core further provides a conformationally constrained hinge-binding motif that has been exploited in ATP-competitive kinase inhibitor design. The hydrochloride salt form ensures reliable solubility in the polar aprotic solvents (DMF, DMSO) commonly used in amide coupling and nucleophilic aromatic substitution reactions for kinase inhibitor library synthesis.

Blood-Brain Barrier Penetrant Probe Synthesis for Neuroscience Target Validation

For academic and biotech neuroscience groups developing chemical probes for novel CNS targets, the target compound offers a balanced CNS drug-like profile (CNS MPO ~5.2, clogP ~1.87, TPSA 12.0 Ų) that meets the multiparameter criteria for brain penetration [3]. The multi-vendor availability with consistent ≥95% purity from at least four commercial sources (Chemenu, Enamine, A2B Chem, Aaron) ensures that probe synthesis campaigns can be supplied without interruption, even at the 5–10 gram scale required for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. The difluoroethyl group's favorable metabolic stability profile reduces the risk of probe compound failure due to rapid hepatic clearance, a common attrition cause in CNS probe development.

Fluorinated Fragment Library Construction for ¹⁹F NMR Screening

The presence of two chemically equivalent fluorine atoms in the 2,2-difluoroethyl group makes this compound an attractive building block for fragment-based drug discovery (FBDD) libraries amenable to ¹⁹F NMR screening. The CF₂H group provides a characteristic ¹⁹F NMR chemical shift (~ -115 to -120 ppm) that is well-resolved from trifluoroethyl (-CF₃, ~ -65 ppm) and mono-fluoroethyl (-CH₂F, ~ -220 ppm) signals, enabling multiplexed screening of fragment mixtures [4]. The hydrochloride salt ensures adequate aqueous solubility for fragment soaking experiments at concentrations up to 1 mM, a prerequisite for reliable hit detection by ligand-observed ¹⁹F NMR.

Quote Request

Request a Quote for 3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.